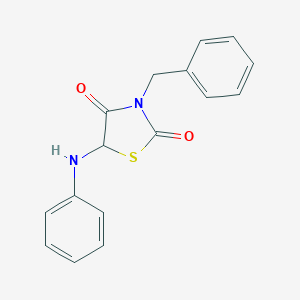![molecular formula C19H14N2O4 B228570 4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate, commonly known as FC-11, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FC-11 is a derivative of benzoic acid and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of FC-11 is not yet fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer growth. FC-11 has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
FC-11 has been found to have significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. FC-11 has also been found to improve insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. In addition, FC-11 has been found to have antimicrobial effects against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FC-11 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FC-11 is also stable under normal laboratory conditions, which makes it easy to handle and store. However, FC-11 has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to use in aqueous solutions. FC-11 is also relatively expensive, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the research and development of FC-11. One potential direction is the development of FC-11-based drugs for the treatment of various inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and cardiovascular disease. Another potential direction is the development of FC-11-based drugs for cancer therapy. Further studies are needed to fully understand the mechanism of action of FC-11 and its potential applications in various fields.
In conclusion, FC-11 is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FC-11 has significant anti-inflammatory, antioxidant, and antimicrobial properties and has been studied for its potential applications in cancer therapy. Further studies are needed to fully understand the mechanism of action of FC-11 and its potential applications in various fields.
Métodos De Síntesis
FC-11 is synthesized using a specific method that involves the reaction between 4-hydroxybenzoic acid, furfural, and hydrazine hydrate. The reaction takes place in the presence of acetic acid and ethanol as solvents. The resulting product is then purified using column chromatography to obtain FC-11 in a pure form.
Aplicaciones Científicas De Investigación
FC-11 has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory, antioxidant, and antimicrobial properties. FC-11 has also been studied for its potential applications in cancer therapy. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propiedades
Fórmula molecular |
C19H14N2O4 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
[4-[(E)-(furan-2-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C19H14N2O4/c22-18(17-7-4-12-24-17)21-20-13-14-8-10-16(11-9-14)25-19(23)15-5-2-1-3-6-15/h1-13H,(H,21,22)/b20-13+ |
Clave InChI |
DVMCEAISASACHT-DEDYPNTBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CO3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
